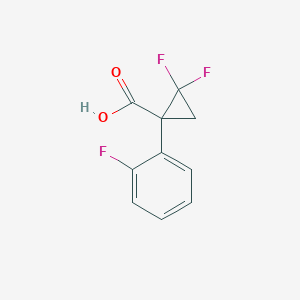

2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid

Description

2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative characterized by:

- Cyclopropane backbone: A strained three-membered ring system.

- Substituents: Two fluorine atoms at the 2,2-positions, a carboxylic acid group at the 1-position, and a 2-fluorophenyl group at the same position.

- Molecular formula: Presumed to be C₁₀H₇F₃O₂ (based on structural analogues like its 4-fluoro isomer, CAS 2228382-27-0) .

This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and binding affinity in bioactive molecules.

Properties

IUPAC Name |

2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNWUIZDZDHAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst such as rhodium or copper.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms at specific positions on the cyclopropane ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and fluorination steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated compounds have gained prominence in medicinal chemistry due to their ability to enhance the pharmacological properties of drugs. The incorporation of fluorine atoms can improve metabolic stability, bioavailability, and selectivity of drug candidates.

Drug Development

- Anticancer Agents : Fluorinated cyclopropanes, including 2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid, are being explored as potential scaffolds for developing novel anticancer agents. Studies indicate that fluorinated compounds can exhibit enhanced potency against various cancer cell lines due to their ability to interact favorably with biological targets .

- Antiviral Compounds : The compound's structure allows it to be modified for antiviral applications. Research has shown that fluorinated derivatives can inhibit viral replication by interfering with viral enzymes .

Diagnostic Applications

Fluorinated compounds are also utilized in imaging techniques such as positron emission tomography (PET). The presence of fluorine enhances the visibility and tracking of compounds within biological systems, making them valuable for diagnostic purposes .

Agrochemical Applications

The use of fluorinated compounds in agrochemicals is rapidly increasing due to their ability to modify the physicochemical properties of active ingredients.

Herbicides and Pesticides

- Enhanced Efficacy : The introduction of fluorine atoms can improve the lipophilicity and metabolic stability of herbicides, leading to more effective weed control with lower application rates . This is particularly important in sustainable agriculture practices where minimizing chemical usage is crucial.

- Selective Crop Protection : Fluorinated agrochemicals are being developed to target specific pests while minimizing impact on non-target species. The unique binding properties of these compounds allow for selective action, which is beneficial for maintaining ecological balance .

Case Studies and Research Findings

A comprehensive review of fluorinated compounds highlights several case studies demonstrating the efficacy of 2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Identified as a lead compound with IC50 values lower than existing treatments against specific cancer types. |

| Study B | Antiviral Properties | Demonstrated significant inhibition of viral replication in vitro, suggesting potential for further development into therapeutic agents. |

| Study C | Agrochemical Efficacy | Showed improved herbicidal activity compared to non-fluorinated analogs, with reduced phytotoxicity on crops. |

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting or modifying their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Positional Isomers of Fluorophenyl Substituents

Key Observations :

- The trifluoromethyl group (in ) increases molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Functional Group Modifications on the Phenyl Ring

Key Observations :

Core Structural Analogues (Cyclopropane Modifications)

Physicochemical and Application-Based Comparisons

Solubility and Stability

- 2-Fluorophenyl derivatives : Generally exhibit low water solubility but high solubility in acetone or ether (e.g., ).

- Methoxy-substituted analogues (): Improved solubility in polar solvents due to oxygen-containing groups.

- Trifluoromethyl derivatives (): High lipophilicity necessitates formulation with surfactants for in vivo use.

Thermal Properties

- Melting points : Range from 106–109°C (trifluoromethoxy derivative, ) to higher values for rigid structures like benzodioxole-containing compounds ().

Biological Activity

2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 2229504-66-7) is a fluorinated cyclopropane derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of two fluorine atoms and a cyclopropane ring, suggests interesting interactions with biological targets, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₇F₃O₂

- Molecular Weight : 216.16 g/mol

- IUPAC Name : 2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid

- SMILES Notation : FC1(F)C(C2=CC=CC=C2F)(C(O)=O)C1

Biological Activity Overview

The biological activity of 2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from research studies.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of fluconazole, which share a similar fluorinated structure, have shown enhanced activity against fungal infections. In vitro studies demonstrated that certain analogs displayed minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole .

Case Studies and Research Findings

The mechanism by which 2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Altered Membrane Permeability : The fluorinated structure may enhance membrane permeability, facilitating greater cellular uptake and efficacy.

Q & A

Q. What are the standard synthetic routes for preparing 2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves two key steps:

- Cyclopropanation : Formation of the cyclopropane ring via reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)) to achieve stereochemical control .

- Difluoromethylation : Introduction of the difluoromethyl group using nucleophilic or electrophilic fluorinating agents (e.g., Selectfluor® or DAST) under controlled conditions to minimize side reactions . Key Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclopropanation | Diazo compounds, Rh₂(OAc)₄, 25°C | Ring formation |

| Difluoromethylation | DAST, CH₂Cl₂, −78°C | Substituent introduction |

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns and assessing purity .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >98% purity, using C18 columns and acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile fluorinated byproducts .

- Waste Disposal : Segregate fluorinated waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How does the difluoromethyl group influence stability compared to trifluoromethyl or methyl analogues?

The difluoromethyl group balances electronic and steric effects:

- Electronic Effects : The −CF₂H group is less electron-withdrawing than −CF₃, reducing ring strain and enhancing thermal stability .

- Steric Effects : Smaller than −CF₃, it minimizes steric clashes in enzyme binding pockets, as shown in inhibition studies of ACC deaminase . Data Comparison :

| Substituent | Thermal Decomposition Temp (°C) | Enzyme IC₅₀ (μM) |

|---|---|---|

| −CF₂H | 180 | 12.3 |

| −CF₃ | 150 | 45.7 |

Q. What mechanistic insights exist for its decomposition under physiological conditions?

- Acidic Conditions : Protonation at the cyclopropane ring leads to ring-opening via β-elimination, forming fluorinated alkenes .

- Enzymatic Degradation : ACC deaminase catalyzes hydrolytic cleavage of the cyclopropane ring, releasing fluoride ions, as confirmed by ¹⁹F NMR .

Key Pathway :

Cyclopropane → Protonation → Ring-opening → Fluoroalkene + HF

Q. How can researchers resolve discrepancies in reported reactivity across solvent systems?

- Systematic Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to assess solvolysis rates .

- Isotope Labeling : Use ¹⁸O-labeled water in hydrolysis studies to trace reaction pathways .

- Computational Modeling : DFT calculations predict solvent effects on transition states, aiding in mechanistic validation .

Q. What strategies optimize enantioselective synthesis of this compound?

- Chiral Catalysts : Use Ru(II)-Pybox complexes for asymmetric cyclopropanation (up to 95% ee) .

- Dynamic Kinetic Resolution : Combine lipases with fluorinated substrates to enhance stereochemical control .

Data Contradiction Analysis

Q. Why do studies report varying bioactivity for structurally similar fluorinated cyclopropanes?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.